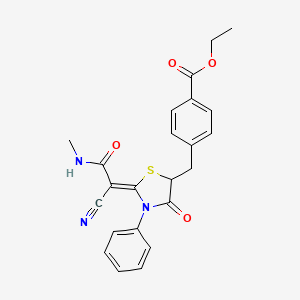
(Z)-ethyl 4-((2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 4-((2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-ethyl 4-((2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a complex compound belonging to the thiazolidinone class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data from various studies.
Chemical Structure
The compound features a thiazolidinone core with additional functional groups that contribute to its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Thiazolidinone derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- A study synthesized various thiazolidinone derivatives and evaluated their efficacy against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives showed comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Bacillus subtilis | 4 µg/mL |
Anticancer Activity
Thiazolidinones have shown promising results in cancer research. The compound has been evaluated for its anticancer properties against various cancer cell lines:
- Mechanism of Action : Thiazolidinones are believed to inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells. They may act on multiple targets within the cell, enhancing their therapeutic potential .
- Case Studies : In vitro studies demonstrated that derivatives of thiazolidinones could effectively inhibit the growth of breast (MCF-7) and lung (A549) cancer cell lines, highlighting their potential as anticancer agents .
Table 2: Anticancer Activity Against Various Cell Lines
Anti-inflammatory and Antioxidant Properties
Thiazolidinone derivatives are also recognized for their anti-inflammatory effects and antioxidant capacity. The presence of specific substituents on the thiazolidinone ring can enhance these activities.
- Anti-inflammatory Effects : Studies have reported that certain thiazolidinones can significantly reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
- Antioxidant Activity : Compounds with hydroxyl groups demonstrated superior antioxidant activity compared to standard antioxidants like Trolox, indicating their potential in preventing oxidative stress-related damage .
Table 3: Anti-inflammatory and Antioxidant Activities
| Compound Name | Anti-inflammatory IC50 (µM) | Antioxidant Activity (Trolox Equivalent) |
|---|---|---|
| Compound D | 20 | 50% reduction |
| Compound E | 15 | 65% reduction |
Propriétés
IUPAC Name |
ethyl 4-[[(2Z)-2-[1-cyano-2-(methylamino)-2-oxoethylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-23(29)16-11-9-15(10-12-16)13-19-21(28)26(17-7-5-4-6-8-17)22(31-19)18(14-24)20(27)25-2/h4-12,19H,3,13H2,1-2H3,(H,25,27)/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPJTPAKIIIEHJ-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC)/S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














